molecular formula C13H13N3O2 B14763006 N-(4-Nitrobenzyl)benzene-1,2-diamine

N-(4-Nitrobenzyl)benzene-1,2-diamine

Cat. No.: B14763006
M. Wt: 243.26 g/mol
InChI Key: BULXRVNHQUYFRY-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a nitrobenzyl group and a diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzyl bromide with 1,2-phenylenediamine. The reaction is carried out in methanol, where 4-nitrobenzyl bromide is added dropwise to a stirred solution of 1,2-phenylenediamine . The reaction conditions include maintaining the temperature and stirring to ensure complete reaction and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like zinc powder in ethanol for reduction reactions . Oxidizing agents and other specific reagents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-Nitrobenzyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzyl)benzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzene-1,2-diamine: Similar structure but lacks the nitro group.

    N-(4-Methoxybenzyl)benzene-1,2-diamine: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

The nitro group can undergo various redox reactions, while the diamine group can participate in hydrogen bonding and other interactions, making this compound versatile for different research and industrial applications .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-N-[(4-nitrophenyl)methyl]benzene-1,2-diamine

InChI

InChI=1S/C13H13N3O2/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(17)18/h1-8,15H,9,14H2

InChI Key

BULXRVNHQUYFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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